Benzofuran-4-ylboronic acid
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Overview
Description
Benzofuran-4-ylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a benzofuran ring attached to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzofuran with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of benzofuran-4-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
Benzofuran-4-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzofuran-4-ylboronic acid involves its interaction with specific molecular targets. In the context of medicinal chemistry, the compound can inhibit enzymes or interact with receptors, leading to therapeutic effects . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Benzofuran: A parent compound with a similar structure but lacking the boronic acid group.
Benzothiophene: A sulfur analog of benzofuran with distinct chemical properties.
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a benzofuran ring.
Uniqueness: The presence of the boronic acid group allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research .
Biological Activity
Benzofuran-4-ylboronic acid is a compound that belongs to the class of benzofuran derivatives, known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and antioxidant properties. The information is derived from various scientific studies and reviews, providing a comprehensive overview of the compound's potential therapeutic applications.
Overview of Benzofuran Derivatives
Benzofuran derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been studied for their potential as anticancer agents, anti-inflammatory drugs, and antibacterial agents. The structural diversity of benzofurans allows for modifications that can enhance their biological efficacy and selectivity.
Anticancer Activity
This compound has shown promising anticancer activity in various studies. For instance, a study demonstrated that certain benzofuran derivatives exhibit significant cytotoxic effects against human cancer cell lines, including leukemia (K562) and ovarian cancer cells (A2780). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzofuran ring significantly influence their anticancer potency.
Key Findings:
- Cytotoxicity : Compound 36 (a derivative of benzofuran) displayed an inhibition rate of 56.84% against K562 cells at a concentration of 10 µM .
- Mechanism : The anticancer effects are often attributed to the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .
Compound | Cell Line | IC50 (µM) | Inhibition Rate (%) |
---|---|---|---|
36 | K562 | 5 | 56.84 |
32 | A2780 | 12 | N/A |
33 | A2780 | 11 | N/A |
Antibacterial Activity
Research indicates that benzofuran derivatives possess antibacterial properties against various bacterial strains. For example, certain compounds demonstrated moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This suggests that modifications in the benzofuran structure can enhance antibacterial efficacy.
Notable Results:
- Compounds derived from benzofurans have been shown to inhibit the growth of both standard and clinical strains of bacteria.
Anti-inflammatory Properties
This compound also exhibits notable anti-inflammatory activity. Studies have shown that benzofuran derivatives can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) . This property is crucial for developing therapeutic agents targeting inflammatory diseases.
Mechanistic Insights:
- The anti-inflammatory effects are linked to the activation of pathways such as TLR4/NF-κB, which play critical roles in immune responses .
Antioxidant Activity
The antioxidant properties of benzofuran derivatives contribute to their therapeutic potential by mitigating oxidative stress in cells. This activity is essential for protecting cells from damage caused by free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders .
Properties
Molecular Formula |
C8H7BO3 |
---|---|
Molecular Weight |
161.95 g/mol |
IUPAC Name |
1-benzofuran-4-ylboronic acid |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,10-11H |
InChI Key |
SOFDEPODHUDWQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=COC2=CC=C1)(O)O |
Origin of Product |
United States |
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